molecular formula C17H23N7O B2485825 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415526-99-5

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2485825
CAS No.: 2415526-99-5
M. Wt: 341.419
InChI Key: DRXYGDITDZRGDQ-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 2415526-99-5) is a complex heterocyclic compound with a molecular formula of C17H23N7O and a molecular weight of 341.41 g/mol . This nitrogen-rich scaffold, featuring distinct piperazine, pyrimidine, pyridazine, and morpholine moieties, is of significant interest in modern medicinal chemistry and drug discovery research. Compounds incorporating morpholine and piperazine rings are actively investigated for their potential in various therapeutic areas. Recent scientific literature highlights that such heterocyclic structures are being explored as potential antidiabetic agents, with studies showing that compounds containing these moieties can demonstrate efficacy in vitro and in vivo for the treatment of diabetes and its consequences . Furthermore, structurally similar compounds featuring piperazine and morpholine groups have been identified as key scaffolds in the development of novel anti-infective agents, showing potent activity against challenging diseases such as cryptosporidiosis . The presence of multiple heterocycles makes this compound a versatile building block or a potential pharmacophore for designing novel molecules targeting specific biological pathways. This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-18-17(19-13-14)24-6-4-22(5-7-24)15-2-3-16(21-20-15)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYGDITDZRGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves disconnecting the molecule into three primary fragments:

  • Pyridazine core (3,6-dichloropyridazine)
  • Piperazine-5-methylpyrimidine moiety
  • Morpholine substituent

Key disconnections occur at the C-N bonds between pyridazine and piperazine, as well as between piperazine and the 5-methylpyrimidine group. This strategy allows for modular assembly using nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig coupling reactions.

Stepwise Synthetic Routes

Synthesis of 3,6-Dichloropyridazine

The pyridazine core is typically prepared via cyclization of maleic hydrazide under chlorinating conditions:
$$
\text{Maleic hydrazide} + \text{PCl}_5 \xrightarrow{\text{reflux}} 3,6-\text{dichloropyridazine} + \text{byproducts}
$$
Conditions : Phosphorus pentachloride (2.5 eq), toluene, 110°C, 12 h.

Piperazine Functionalization

Preparation of 1-(5-Methylpyrimidin-2-yl)piperazine

The 5-methylpyrimidinyl piperazine intermediate is synthesized via SNAr between 2-chloro-5-methylpyrimidine and piperazine:

$$
\text{2-Chloro-5-methylpyrimidine} + \text{piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 1-(5-\text{Methylpyrimidin-2-yl})\text{piperazine}
$$

Optimized Conditions :

Parameter Value
Solvent DMF
Base K$$2$$CO$$3$$ (3 eq)
Temperature 80°C
Time 8 h
Yield 78%

Assembly of Pyridazine-Piperazine Intermediate

3,6-Dichloropyridazine undergoes sequential substitutions:

  • First substitution with 1-(5-methylpyrimidin-2-yl)piperazine at position 6:
    $$
    \text{3,6-Dichloropyridazine} + 1-(5-\text{Methylpyrimidin-2-yl})\text{piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{6-Chloro-3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine}
    $$

Catalytic System Comparison :

Catalyst Ligand Yield (%)
Pd(OAc)$$_2$$ Xantphos 82
Pd$$2$$(dba)$$3$$ BINAP 75
NiCl$$_2$$(dppp) dppp 68

Data from demonstrates palladium-based systems provide superior yields.

Morpholine Installation

The final step involves substituting the remaining chloride at position 3 with morpholine:
$$
\text{6-Chloro-3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine} + \text{morpholine} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{Target Compound}
$$

Solvent Screening Results :

Solvent Temperature (°C) Time (h) Yield (%)
DMF 120 6 85
DMSO 130 5 88
NMP 125 6 83
THF 65 24 42

Polar aprotic solvents at elevated temperatures favor the reaction.

Alternative Synthetic Approaches

One-Pot Sequential Functionalization

A streamlined method combines steps 2.3 and 2.4 in a single reactor:

  • Perform Buchwald-Hartwig coupling at 100°C
  • Add morpholine and increase temperature to 130°C

Advantages :

  • Total yield: 76% (vs 68% stepwise)
  • Reduced purification steps

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable iterative functionalization:

Step Reaction Coupling Efficiency
1 Resin loading (piperazine) 92%
2 5-Methylpyrimidine attachment 85%
3 Pyridazine coupling 78%
4 Morpholine substitution 81%

This method facilitates parallel synthesis of analogs but requires specialized equipment.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric hindrance at pyridazine C3 position reduces morpholine substitution efficiency
  • Competitive side reactions during piperazine functionalization require careful stoichiometry control

Purification Strategies

Technique Purity Achieved Key Impurities Removed
Column chromatography (SiO$$_2$$) 95% Unreacted intermediates
Recrystallization (EtOAc/hexane) 98% Inorganic salts
HPLC (C18 column) 99.5% Diastereomers

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides, amines

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases, particularly those involving neurotransmitter systems. Its structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, a related compound demonstrated potent inhibition of monoamine oxidase B, which is significant for developing treatments for neurodegenerative disorders like Alzheimer's disease.

Case Study: Inhibition of Monoamine Oxidase (MAO)

The compound's potential as a monoamine oxidase inhibitor was evaluated in vitro. A similar derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, highlighting the compound's therapeutic potential in treating conditions associated with neurotransmitter dysregulation.

Cytotoxicity Assessment

The cytotoxic effects were assessed using various cell lines, including L929 fibroblast cells. The compound showed low cytotoxicity with an IC50 value significantly higher than that of known cytotoxic agents, suggesting a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. The following table summarizes key substituents and their activities:

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

Pharmaceutical Research

The compound is being explored as a lead candidate for developing new pharmaceuticals across various therapeutic areas, including:

  • Antidepressants : Due to its interaction with neurotransmitter systems.
  • Anticancer Agents : Preliminary studies suggest potential activity against certain cancer cell lines.

Industrial Applications

In addition to its pharmaceutical applications, the compound can be utilized in the synthesis of other complex molecules in industrial settings. Its unique structure allows it to serve as a building block in creating novel compounds with diverse functionalities.

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility: The target compound’s pyridazine core allows modular substitution via cross-coupling, similar to pyrimidine analogs in and thieno-pyrimidines in –6. However, pyridazine’s reduced aromaticity may lower metabolic stability compared to fused thieno-pyrimidines .
  • Biological Implications : Piperazine substituents critically influence target engagement. For instance, 5-methylpyrimidin-2-yl groups (target compound) may mimic adenine in kinase ATP-binding sites, whereas methanesulfonyl groups (–6) could enhance solubility but increase clearance rates .
  • Isomerization Risks : Pyrazolo-triazolopyrimidines in undergo isomerization under specific conditions, highlighting the importance of stereochemical control during synthesis—a consideration for the target compound’s piperazine-morpholine architecture .

Biological Activity

The compound 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5OC_{18}H_{23}N_5O with a molecular weight of approximately 335.41 g/mol. The structure includes a morpholine ring, a pyridazine moiety, and a piperazine derivative, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H23N5OC_{18}H_{23}N_5O
Molecular Weight335.41 g/mol
IUPAC NameThis compound
SMILESCC1=CC(NC(=O)C(C1=CC=C(C=C)F)=N)N(C)C2CCCN(C2)C(=O)COC3=CC=C(C=C3)F

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that it may act as an inhibitor of certain kinases and modulate signaling pathways related to cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease .
  • Receptor Interaction: It may bind to specific receptors involved in neurotransmission, influencing mood and cognitive functions.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine and pyridazine rings can enhance potency against specific cancer types.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of derivatives of this compound have revealed promising results against several bacterial strains. The presence of the piperazine moiety is particularly linked with enhanced antibacterial activity .

Case Studies

  • Alzheimer's Disease Model:
    • A study investigated the effect of the compound on nSMase2 activity in a mouse model of Alzheimer's disease. Results indicated that treatment led to reduced exosome release from neurons, suggesting a potential therapeutic role in neurodegeneration .
  • Cancer Cell Lines:
    • In another study, derivatives were tested against breast cancer cell lines, where one derivative exhibited an IC50 value of 0.17 μM, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications on the pyridazine ring can significantly alter potency.
  • Substituents on the piperazine ring enhance binding affinity to target enzymes.

Q & A

Q. What are the critical steps in synthesizing 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via nitro-group reduction (e.g., catalytic hydrogenation) .
  • Step 2 : Piperazine coupling using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
  • Step 3 : Morpholine ring introduction via alkylation or Mitsunobu reactions . Key conditions include anhydrous solvents (e.g., DMF, THF), temperatures between 80–120°C, and catalysts like Pd(OAc)₂ for cross-coupling .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and coupling constants (e.g., δ 1.20 ppm for methyl groups in morpholine ).
  • LCMS (ESI) : Confirm molecular weight (e.g., M+H⁺ at m/z 208 for intermediates ).
  • X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., piperazine-morpholine spatial arrangement ).

Advanced Research Questions

Q. How can researchers address contradictions in NMR data for piperazine-containing heterocycles?

  • Case Study : Discrepancies in coupling constants (e.g., δ 2.27–2.39 ppm for piperazine protons ) may arise from conformational flexibility.
  • Methodology :
  • Use variable-temperature NMR to study rotational barriers .
  • Compare with crystallographic data to validate proton environments .
  • Apply 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve yield in palladium-catalyzed coupling steps for pyridazine derivatives?

  • Catalyst Optimization : Screen Pd sources (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (Xantphos, BINAP) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require strict moisture control .
  • Additives : Use Cs₂CO₃ as a base to deprotonate amines and reduce side reactions .

Q. How can computational modeling predict biological activity for this compound?

  • Docking Studies : Target receptors like dopamine D₂ or serotonin 5-HT₁A using PyMOL or AutoDock .
  • QSAR Analysis : Correlate substituent effects (e.g., methylpyrimidinyl groups) with antimicrobial IC₅₀ values .
  • ADMET Prediction : Use SwissADME to assess solubility (LogP) and cytochrome P450 interactions .

Methodological Challenges

Q. What analytical methods validate purity in morpholine-piperazine hybrids?

  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • Impurity Profiling : Identify byproducts (e.g., dehalogenated intermediates) via LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C for stability studies .

Q. How are reaction mechanisms elucidated for substituent-dependent reactivity?

  • Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange in nitro-group reductions .
  • DFT Calculations : Map energy barriers for SNAr vs. radical pathways in piperazine coupling .

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